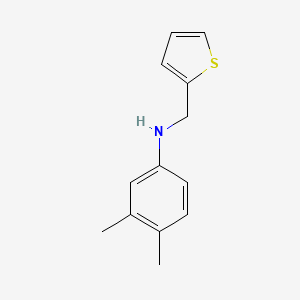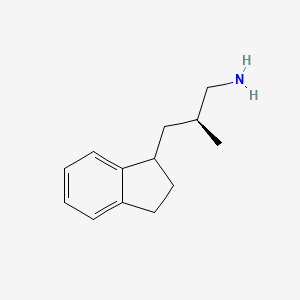
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine, also known as SIB-1553A, is a selective dopamine D2 receptor partial agonist. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
作用機序
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine acts as a selective dopamine D2 receptor partial agonist. It binds to the D2 receptor and activates it, leading to increased dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of this compound in Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of the dopamine D2 receptor. This activation leads to increased dopamine release, which can have a variety of effects on the brain and body. In Parkinson's disease, this compound can improve motor function by increasing dopamine release in the basal ganglia. In schizophrenia, this compound can improve cognitive function by increasing dopamine release in the prefrontal cortex. In drug addiction, this compound can reduce drug-seeking behavior by decreasing dopamine release in the nucleus accumbens.
実験室実験の利点と制限
One advantage of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine specifically in relation to this receptor. However, one limitation of using this compound is its relatively low potency as a partial agonist. This can make it difficult to achieve significant effects at lower doses.
将来の方向性
There are several potential future directions for research on (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
合成法
The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine involves a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with 2-methylpropan-1-amine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the amine product, this compound. The purity of the final product can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, this compound has been found to improve motor function and reduce the severity of symptoms. In schizophrenia, this compound has been shown to improve cognitive function and reduce the negative symptoms of the disease. In drug addiction, this compound has been found to reduce drug-seeking behavior and prevent relapse.
特性
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITUNCLTWKUDE-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

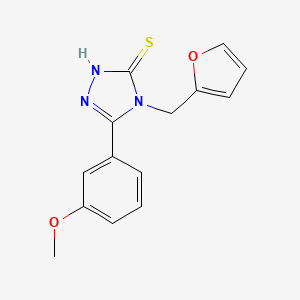
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2676455.png)
![7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2676456.png)
![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)
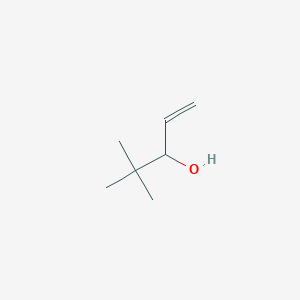
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)
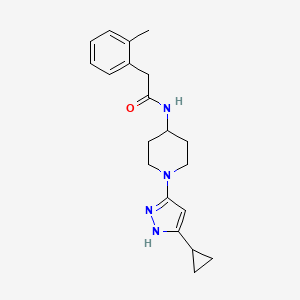
![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

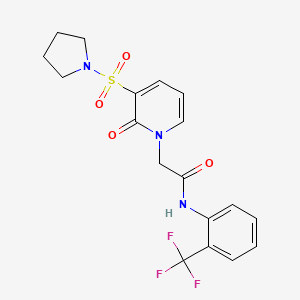
![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene](/img/structure/B2676475.png)
